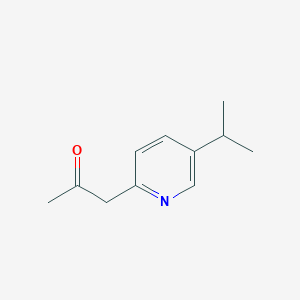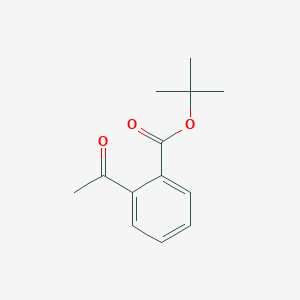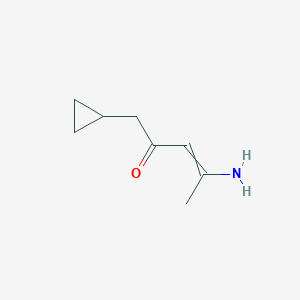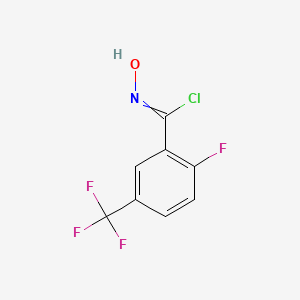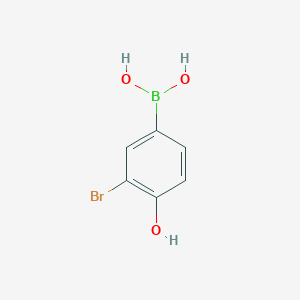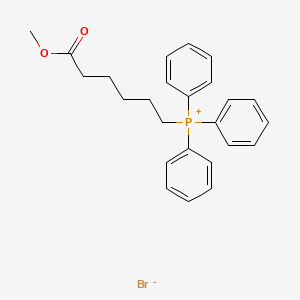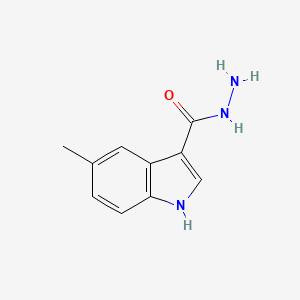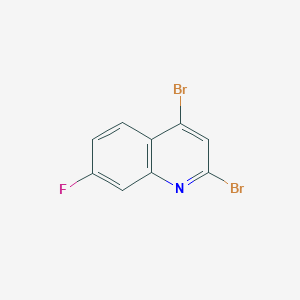
6-Hydrazinyl-4-(trifluoromethyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydrazinyl-4-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C7H5F3N4 It is a derivative of nicotinonitrile, characterized by the presence of a hydrazinyl group at the 6th position and a trifluoromethyl group at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinyl-4-(trifluoromethyl)nicotinonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-(trifluoromethyl)nicotinonitrile.
Hydrazination: The key step involves the introduction of the hydrazinyl group. This is achieved by reacting 4-(trifluoromethyl)nicotinonitrile with hydrazine hydrate under controlled conditions.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, at a temperature range of 50-80°C, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydrazinyl-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can react with the hydrazinyl group under mild conditions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Primary amines.
Substitution: Various substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
6-Hydrazinyl-4-(trifluoromethyl)nicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of enzyme inhibitors or as a probe in biochemical assays.
Industry: It can be used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Hydrazinyl-4-(trifluoromethyl)nicotinonitrile depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The hydrazinyl group can form covalent bonds with active site residues of enzymes, leading to inhibition. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)nicotinonitrile: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
2-Hydrazinyl-6-(trifluoromethyl)nicotinonitrile: Similar structure but with the hydrazinyl group at a different position, which can affect its reactivity and applications.
6-Methyl-4-(trifluoromethyl)nicotinonitrile: Contains a methyl group instead of a hydrazinyl group, leading to different chemical properties and applications.
Uniqueness
6-Hydrazinyl-4-(trifluoromethyl)nicotinonitrile is unique due to the presence of both the hydrazinyl and trifluoromethyl groups. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C7H5F3N4 |
|---|---|
Peso molecular |
202.14 g/mol |
Nombre IUPAC |
6-hydrazinyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)5-1-6(14-12)13-3-4(5)2-11/h1,3H,12H2,(H,13,14) |
Clave InChI |
KVBQOPXKPMQRDP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1NN)C#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trimethyl-[3-[2-(3-trimethylsilylphenyl)phenyl]phenyl]silane](/img/structure/B13682616.png)
